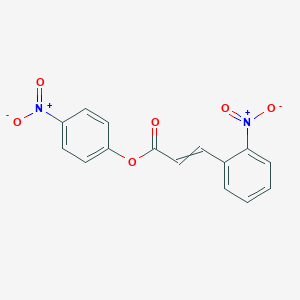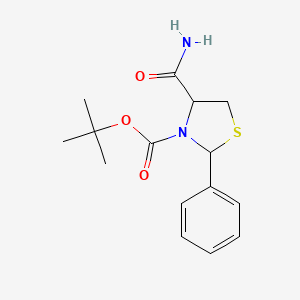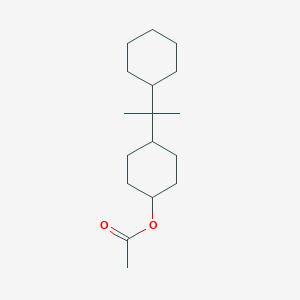
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is an organic compound with the molecular formula C17H30O2 It is a derivative of cyclohexane and is characterized by the presence of two cyclohexyl groups attached to a central propanyl group, which is further esterified with acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate typically involves the esterification of 4-(2-Cyclohexylpropan-2-yl)cyclohexanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of a continuous flow reactor allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves:
Feedstock: 4-(2-Cyclohexylpropan-2-yl)cyclohexanol and acetic acid
Catalyst: Acidic ion-exchange resins can be used as a heterogeneous catalyst
Temperature and Pressure: Optimized for maximum conversion and selectivity
化学反応の分析
Types of Reactions
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Cyclohexyl ketones or cyclohexyl carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the formulation of fragrances and flavors due to its unique odor profile.
作用機序
The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
Cyclohexylacetone: Similar structure but lacks the ester group.
Cyclohexanol: Similar structure but lacks the ester and propanyl groups.
Phenylacetone: Similar structure but contains a benzene ring instead of a cyclohexane ring.
Uniqueness
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is unique due to its dual cyclohexyl groups and ester functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
特性
分子式 |
C17H30O2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
[4-(2-cyclohexylpropan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H30O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h14-16H,4-12H2,1-3H3 |
InChIキー |
NRLASGYEEMPJBX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC(CC1)C(C)(C)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


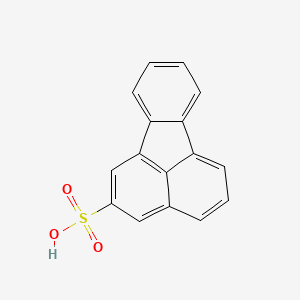
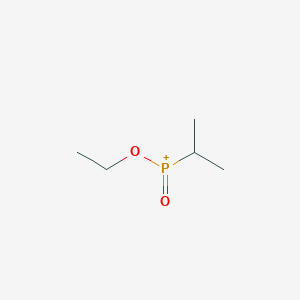
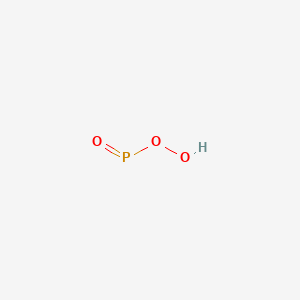

![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
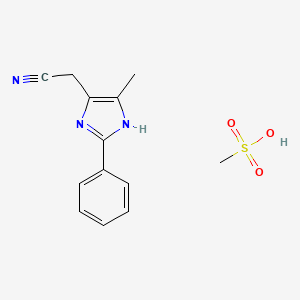
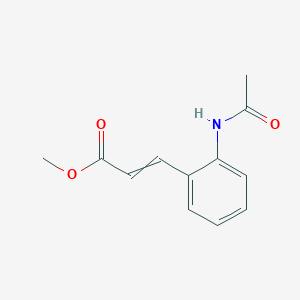
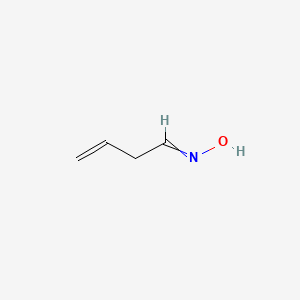

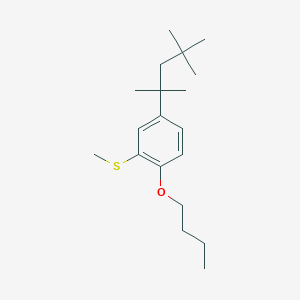
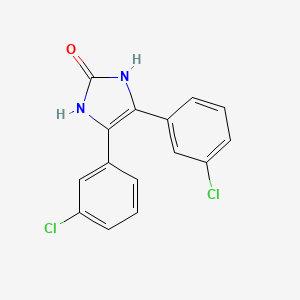
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
